molecular formula C9H16NNaO4S B6216270 sodium (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate CAS No. 2742630-77-7

sodium (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate

Cat. No.: B6216270
CAS No.: 2742630-77-7
M. Wt: 257.3
InChI Key:
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Description

Sodium (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate is a compound that features a pyrrolidine ring with a tert-butoxycarbonyl group and a sulfinate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate typically involves the reaction of (3S)-pyrrolidine-3-sulfinic acid with tert-butyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

(3S)-Pyrrolidine-3-sulfinic acid+tert-Butyl chloroformate+NaOHSodium (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate\text{(3S)-Pyrrolidine-3-sulfinic acid} + \text{tert-Butyl chloroformate} + \text{NaOH} \rightarrow \text{this compound} (3S)-Pyrrolidine-3-sulfinic acid+tert-Butyl chloroformate+NaOH→Sodium (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and scalability .

Chemical Reactions Analysis

Types of Reactions

Sodium (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate can undergo various types of chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to form sulfonates.

    Reduction: The compound can be reduced to form sulfides.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfonates, sulfides, and various substituted derivatives of the original compound .

Scientific Research Applications

Sodium (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The sulfinate group can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers on target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Sodium (3S)-pyrrolidine-3-sulfinate
  • Sodium (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-sulfinate
  • Sodium (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-4-sulfinate

Uniqueness

Sodium (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate is unique due to the presence of both the tert-butoxycarbonyl group and the sulfinate group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical properties and reactivity patterns, making it a valuable compound in various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate involves the reaction of pyrrolidine with tert-butyl chloroformate to form (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine. This intermediate is then reacted with sodium sulfite to form the final product, sodium (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate.", "Starting Materials": [ "Pyrrolidine", "Tert-butyl chloroformate", "Sodium sulfite", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with tert-butyl chloroformate in the presence of sodium hydroxide and methanol to form (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine.", "Step 2: (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine is then reacted with sodium sulfite in water to form sodium (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate." ] }

CAS No.

2742630-77-7

Molecular Formula

C9H16NNaO4S

Molecular Weight

257.3

Purity

95

Origin of Product

United States

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